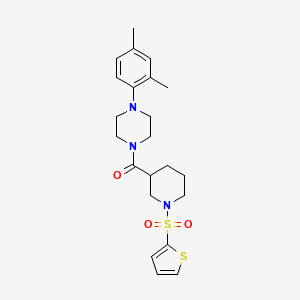

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with the molecular formula C22H29N3O3S2. It has been mentioned in the context of crystal structure studies .

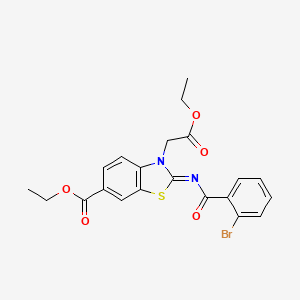

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of bis(4-(2,4-dimethylphenyl)piperazin-1-yl)methane, C25H36N4, was analyzed . The crystal structure was monoclinic, with specific atomic coordinates and displacement parameters provided .Scientific Research Applications

Synthesis and Characterization

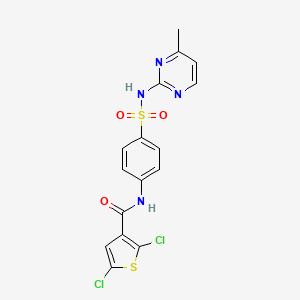

The synthesis and characterization of compounds similar to (4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methanone have been explored in various studies. For example, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime involved substitution reactions and was characterized using different spectroscopic techniques. The structure was confirmed by single crystal X-ray diffraction, revealing a chair conformation of the piperidine ring and distorted tetrahedral geometry around the sulfur atom. The study also performed density functional theory calculations, evaluated the HOMO-LUMO energy gap, and identified reactive sites using molecular electrostatic potential maps. Thermal stability was assessed through thermogravimetric analysis (Karthik et al., 2021).

Antimicrobial Activity

New derivatives, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, have been synthesized and evaluated for their in vitro antimicrobial activities. These compounds displayed variable efficacy against bacterial and fungal strains, indicating their potential as antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer Activity

The synthesis of novel thiophene-containing 1,3-diarylpyrazole derivatives and their evaluation against various human cancer cell lines have been reported. Some compounds demonstrated significant growth inhibitory effects on specific cancer cells, highlighting their potential in cancer therapy (Inceler et al., 2013).

Molecular Interaction Studies

Molecular interaction studies have provided insights into the binding mechanisms of similar compounds with biological receptors. For instance, the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was analyzed using molecular orbital methods and comparative molecular field analysis. This study helped in understanding the steric and electrostatic requirements for binding to the receptor, which is crucial for the design of receptor-specific drugs (Shim et al., 2002).

Enzymatic Metabolism

Investigations into the oxidative metabolism of compounds structurally similar to this compound have identified the cytochrome P450 and other enzymes involved in their metabolism. Such studies are essential for understanding the pharmacokinetics and optimizing the therapeutic efficacy of new drugs (Hvenegaard et al., 2012).

Future Directions

Mechanism of Action

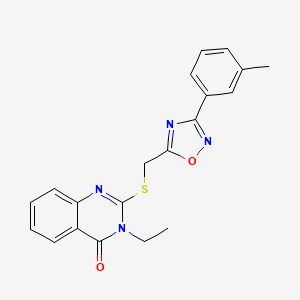

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. The structure-activity relationships showed that phenylpiperazine is an important regional center where α receptors combine with drugs basic center, and these compounds have α receptor blocking activity in different degrees .

Biochemical Pathways

These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

In silico docking and molecular dynamics simulations, binding data together with adme calculations identified the promising lead compounds .

Result of Action

It was observed that similar compounds produced loss of cell viability of mcf-10a cells .

properties

IUPAC Name |

[4-(2,4-dimethylphenyl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2/c1-17-7-8-20(18(2)15-17)23-10-12-24(13-11-23)22(26)19-5-3-9-25(16-19)30(27,28)21-6-4-14-29-21/h4,6-8,14-15,19H,3,5,9-13,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEPBZJVXINLCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B2764195.png)

![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764196.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2764209.png)

![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2764211.png)

![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/no-structure.png)